molecular formula C21H26N2O3S B2947195 N-benzyl-3-[[(E)-2-phenylethenyl]sulfonylamino]-N-propylpropanamide CAS No. 1050654-99-3

N-benzyl-3-[[(E)-2-phenylethenyl]sulfonylamino]-N-propylpropanamide

Cat. No.: B2947195
CAS No.: 1050654-99-3
M. Wt: 386.51
InChI Key: PJWNRMRHYKTHNE-UHFFFAOYSA-N
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Description

N-benzyl-3-[[(E)-2-phenylethenyl]sulfonylamino]-N-propylpropanamide is a synthetic sulfonamide-containing compound characterized by a propanamide backbone substituted with benzyl and propyl groups at the nitrogen atom, along with a (E)-2-phenylethenylsulfonylamino moiety. This structure combines a sulfonamide group—a common pharmacophore in enzyme inhibitors—with a styryl group, which is often associated with π-π interactions in biological targets.

Properties

IUPAC Name

N-benzyl-3-[[(E)-2-phenylethenyl]sulfonylamino]-N-propylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-2-16-23(18-20-11-7-4-8-12-20)21(24)13-15-22-27(25,26)17-14-19-9-5-3-6-10-19/h3-12,14,17,22H,2,13,15-16,18H2,1H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWNRMRHYKTHNE-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC=CC=C1)C(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CC1=CC=CC=C1)C(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-3-[[(E)-2-phenylethenyl]sulfonylamino]-N-propylpropanamide is a novel compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including receptor interactions, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H17N2O2S
  • Molecular Weight : 303.38 g/mol
  • SMILES Notation : Cc1ccccc1C(=C)N(C(=O)NCC(C)C)S(=O)(=O)C

Biological Activity Overview

The biological activity of this compound has been primarily investigated through its interaction with various neurotransmitter receptors and its effects on neurochemical pathways.

Receptor Interactions

  • 5-HT Receptors :
    • The compound exhibits significant binding affinity for the 5-HT2A receptor, a target implicated in various psychiatric disorders. Studies indicate that modifications in the N-benzyl structure enhance binding affinity and functional activity at this receptor .
    • Functional assays have shown that the compound can stimulate phospholipase C-mediated signaling pathways, indicating its potential as a psychoactive agent .
  • Dopaminergic Systems :
    • Neurochemical analyses reveal that chronic administration of related compounds leads to altered dopamine levels in the brain, suggesting a modulatory effect on dopaminergic signaling .

Pharmacological Effects

  • Anxiolytic-like Effects : Behavioral studies in zebrafish models have demonstrated anxiolytic-like properties, correlating with reduced norepinephrine levels following treatment with similar compounds .
  • Neurotransmitter Modulation : The compound appears to reduce serotonin and dopamine levels, which may contribute to its overall behavioral effects .

Study 1: Chronic Treatment Effects

In a study assessing the chronic behavioral and neurochemical effects of N-benzyl derivatives, it was found that these compounds significantly reduced brain norepinephrine levels and altered serotonin and dopamine dynamics. This study utilized adult zebrafish to model the anxiolytic-like effects observed with N-benzyl derivatives .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various N-benzyl phenethylamines, demonstrating that specific substitutions at the benzyl position greatly influence receptor affinity and functional activity at the 5-HT2A receptor. The most potent derivatives exhibited subnanomolar binding affinities, underscoring the importance of structural modifications in enhancing biological activity .

Data Table: Biological Activity Summary

Activity Type Effect Mechanism Reference
5-HT2A Receptor BindingHigh affinityCompetitive inhibition
Anxiolytic-like BehaviorReduced anxiety in zebrafishModulation of norepinephrine
Dopamine Level AlterationDecreased levelsNeurotransmitter modulation
Serotonin Level AlterationDecreased levelsNeurotransmitter modulation

Comparison with Similar Compounds

Structural and Functional Analogues

Quinazolinone-Based COX-2 Inhibitors ()

Example Compound : 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide

  • Structural Differences: The quinazolinone core replaces the propanamide backbone. A methoxyphenyl group is attached to the quinazolinone ring.
  • Biological Activity: Exhibits 47.1% COX-2 inhibition at 20 μM . The quinazolinone ring likely enhances binding to COX-2’s hydrophobic pocket.
  • Key Insight: The absence of the quinazolinone ring in the target compound may reduce COX-2 affinity but improve solubility due to the flexible propanamide chain.
Styryl Sulfonamide-Quinoline Derivatives ()

Example Compound: (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide

  • Structural Differences: A quinoline ring replaces the benzyl/propyl-propanamide group. Additional substituents (chloro, hydroxy) are present on the quinoline.
  • Synthesis :
    • Prepared via sulfonylation of styryl-substituted intermediates using benzenesulfonyl chloride in pyridine .
  • Key Insight: The target compound’s synthesis may follow a similar pathway but require a propanamide precursor instead of quinoline derivatives.
Sulfonamidobenzamide (SABA) Antimicrobial Agents ()

Example Compound: Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1)

  • Structural Differences :
    • A benzoate ester replaces the propanamide backbone.
    • Chlorophenyl and phenylcarbamoyl groups enhance microbial target engagement.
  • Biological Activity :
    • MIC of 0.45–0.9 mM against E. coli .
Patent-Based Cyclopropanecarboxamide Analogues ()

Example Compound: Substituted sulfonylamino aryl methyl cyclopropanecarboxamides

  • Structural Differences :
    • A cyclopropane ring replaces the propanamide chain.
    • Varied aryl groups modulate steric and electronic properties.
  • Key Insight : The cyclopropane’s rigidity may enhance target binding, whereas the target compound’s flexible propanamide could allow broader conformational adaptability .

Comparative Data Table

Compound Class Core Structure Key Substituents Biological Activity Potency/IC₅₀/MIC Reference
Target Compound Propanamide Benzyl, propyl, (E)-styrylsulfonamide Not reported (inferred COX-2) N/A -
Quinazolinone-COX-2 Inhibitor Quinazolinone Methoxyphenyl, styrylsulfonamide COX-2 inhibition 47.1% at 20 μM
Styryl Sulfonamide-Quinoline Quinoline Chloro, hydroxy, methoxystyryl Not reported (synthesis focus) N/A
SABA1 Antimicrobial Agent Benzoate ester Chlorophenyl, phenylcarbamoyl Antimicrobial (E. coli) MIC 0.45–0.9 mM
Cyclopropanecarboxamide Cyclopropane Sulfonylamino aryl methyl Not reported (patent focus) N/A

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